Ethyl Bromoacetate-13C, d2
CAS No.:
Cat. No.: VC0207027
Molecular Formula: C₃¹³CH₅D₂BrO₂
Molecular Weight: 170.01
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃¹³CH₅D₂BrO₂ |
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Molecular Weight | 170.01 |
Introduction
Fundamental Properties and Structural Characteristics
Ethyl Bromoacetate-13C, d2 belongs to the family of isotopically labeled haloacetates. While specific data on this dual-labeled variant is limited in the provided sources, we can extrapolate its properties based on related compounds such as Ethyl bromoacetate-13C2 (CAS 61898-49-5). The molecular structure features carbon-13 enrichment in the acetate moiety and deuterium substitution at two hydrogen positions.
Physical and Chemical Properties
The physical properties of Ethyl Bromoacetate-13C, d2 would be expected to closely resemble those of Ethyl bromoacetate-13C2, with slight variations due to deuterium substitution. Based on available data for similar compounds, the following properties can be anticipated:
The presence of deuterium atoms would contribute to a slightly increased molecular weight compared to the non-deuterated 13C-labeled variant, while maintaining similar chemical behavior with minor kinetic isotope effects in certain reactions.
Synthesis Methods and Preparation
Standard Synthetic Routes
The synthesis of Ethyl Bromoacetate-13C, d2 would likely follow similar pathways to those used for other isotopically labeled ethyl bromoacetate derivatives, with appropriate modifications to incorporate both 13C and deuterium labeling.
Laboratory Scale Preparation
For laboratory-scale synthesis, researchers typically employ:
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Controlled bromination of appropriately labeled precursors using phosphorus and bromine
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Heating under reflux conditions for approximately 5 hours
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Purification through distillation or chromatographic techniques
The reported yield for similar compounds can reach approximately 92%, suggesting that efficient synthesis of the dual-labeled variant is feasible with proper technique and precursor availability .
Applications in Scientific Research
Analytical and Tracer Studies
Ethyl Bromoacetate-13C, d2 serves as a powerful tool in:
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Mass spectrometry-based analyses, where the isotopic labeling provides distinct mass shifts
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Nuclear Magnetic Resonance (NMR) studies, with 13C enrichment enhancing signal detection
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Metabolic pathway investigations, where both 13C and deuterium can be tracked simultaneously
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Proteomics research, particularly in labeling and quantification experiments
The dual isotopic labeling makes this compound particularly valuable for studies requiring multiple tracking points or internal standardization.
Pharmaceutical and Biochemical Research
In biochemical and pharmaceutical investigations, this compound can be employed for:
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Drug metabolism studies, tracking the fate of specific molecular fragments
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Reaction mechanism elucidation, utilizing the kinetic isotope effects of deuterium
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Structure-activity relationship analyses in medicinal chemistry
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Quantitative bioanalytical methods requiring isotopically labeled internal standards
Chemical Reactivity Profile
Application in Synthetic Organic Chemistry
In organic synthesis, this compound serves as:
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A building block for isotopically labeled complex molecules
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A reagent for introducing both 13C and deuterium labels at specific positions
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A valuable intermediate for mechanistic studies in reaction development
Comparative Analysis with Related Compounds
Isotopic Variants of Ethyl Bromoacetate
Different isotopically labeled variants of ethyl bromoacetate serve complementary research purposes:
Each variant offers specific advantages depending on the research requirements and analytical techniques being employed.
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